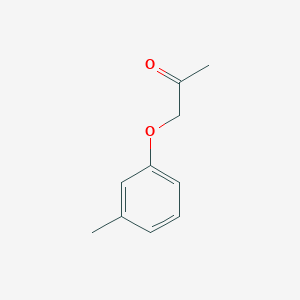

1-(3-Methylphenoxy)-2-propanone

Description

1-(3-Methylphenoxy)-2-propanone (CAS 6437-48-5) is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol. It is structurally characterized by a propan-2-one backbone substituted with a 3-methylphenoxy group at the 1-position. Synonyms include m-tolyloxy-acetone and m-kresoxyaceton .

Properties

CAS No. |

6437-48-5 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(3-methylphenoxy)propan-2-one |

InChI |

InChI=1S/C10H12O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6H,7H2,1-2H3 |

InChI Key |

CMZUPPWOTAZLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-propanone core but differ in substituents, leading to distinct physicochemical properties and applications:

1-(4-Methoxyphenyl)-2-propanone (Anisyl Methyl Ketone)

- Structure : 4-methoxyphenyl substituent.

- Molecular Formula : C₁₀H₁₂O₂; MW : 164.2 g/mol; CAS : 122-84-7.

- Properties : Exhibits a refractive index (nD20) of 1.247 and molar absorptivity (ε220) of 5.81 × 10⁻⁵ L·mol⁻¹·cm⁻¹ .

- Applications : Used in fragrance synthesis and as a reference standard in gas chromatography-mass spectrometry (GC-MS) .

1-(3-Methoxyphenyl)-2-propanone

- Structure : 3-methoxyphenyl substituent.

- Molecular Formula : C₁₀H₁₂O₂; MW : 164.2 g/mol; CAS : 3027-13-2.

- Properties : Density of 1.911 g/mL at 25°C .

- Applications : Intermediate in pharmaceutical synthesis (e.g., precursors for antibiotics or psychoactive substances) .

- Key Difference : The meta-methoxy substitution may influence steric hindrance and solubility compared to the para-substituted analogs .

3,4-Methylenedioxyphenyl-2-propanone (MDP-2-P)

- Structure : 3,4-methylenedioxyphenyl substituent.

- Molecular Formula: C₁₀H₁₀O₃; MW: 178.19 g/mol; CAS: Not specified.

- Applications : Key precursor in the illicit synthesis of MDMA (3,4-methylenedioxymethamphetamine) .

- Key Difference : The methylenedioxy ring increases lipophilicity and metabolic stability, making it critical in clandestine drug manufacturing .

1-[3-(Trifluoromethyl)phenyl]-2-propanone

- Structure : 3-(trifluoromethyl)phenyl substituent.

- Molecular Formula : C₁₀H₉F₃O; MW : 202.18 g/mol; CAS : 21906-39-6.

- Applications : Utilized in agrochemical and pharmaceutical research due to the electron-withdrawing trifluoromethyl group, which enhances resistance to metabolic degradation .

- Key Difference : The CF₃ group significantly increases electronegativity and thermal stability compared to methyl or methoxy substituents .

2-(Methylamino)-1-(3-methylphenyl)-1-propanone (3-MMC)

- Structure: 3-methylphenyl substituent with a methylamino side chain.

- Molecular Formula: C₁₁H₁₅NO; MW: 177.24 g/mol; CAS: 1246816-62-5.

- Applications: A synthetic cathinone with stimulant effects; regulated under drug control laws .

- Key Difference: The addition of a methylamino group transforms the compound into a psychoactive substance, unlike non-aminated 2-propanones used in industrial contexts .

1-(2-Furanyl)-2-propanone

- Structure : 2-furanyl substituent.

- Molecular Formula: C₇H₈O₂; MW: 124.14 g/mol; CAS: Not specified.

- Applications: Found in food flavoring agents (e.g., radish, spicy notes) and as a metabolite in microbial cultures .

- Key Difference : The heteroaromatic furan ring introduces conjugation effects, affecting UV absorption and volatility .

Structural and Functional Analysis

Table 1: Comparative Data for Selected 2-Propanone Derivatives

| Compound Name | Substituent | Molecular Formula | MW (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 1-(3-Methylphenoxy)-2-propanone | 3-methylphenoxy | C₁₀H₁₂O₂ | 164.2 | 6437-48-5 | Industrial research |

| 1-(4-Methoxyphenyl)-2-propanone | 4-methoxyphenyl | C₁₀H₁₂O₂ | 164.2 | 122-84-9 | Fragrance synthesis |

| 3,4-MDP-2-P | 3,4-methylenedioxyphenyl | C₁₀H₁₀O₃ | 178.19 | - | MDMA precursor |

| 1-[3-(Trifluoromethyl)phenyl]-2-propanone | 3-CF₃-phenyl | C₁₀H₉F₃O | 202.18 | 21906-39-8 | Agrochemical research |

| 3-MMC | 3-methylphenyl + NHCH₃ | C₁₁H₁₅NO | 177.24 | 1246816-62-5 | Psychoactive drug |

Key Trends:

- Electron-Donating Groups (e.g., methoxy) : Increase solubility in polar solvents and alter UV spectral properties .

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability and resistance to oxidation .

- Amino Substituents (e.g., 3-MMC): Introduce psychoactivity via interactions with neurotransmitter transporters .

- Heteroaromatic Rings (e.g., furan) : Modify volatility and flavor profiles in food chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.